molecular formula C11H11BrO2 B13685289 8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one

8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13685289
M. Wt: 255.11 g/mol
InChI Key: UXOGMSPYHJWOLB-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents. It belongs to the 3,4-dihydronaphthalen-1(2H)-one (DHN) class of compounds, which have been identified as a privileged scaffold in oncology drug discovery . Research indicates that DHN derivatives can be designed to promote apoptosis and inhibit the migration of cancer cells, such as those in hepatocellular carcinoma (HCC) . These derivatives often function through the critical inhibition of key signaling pathways, including NF-κB and MAPK, which are frequently overactivated in tumors and contribute to cell proliferation, survival, and metastasis . The bromo and methoxy functional groups on this specific DHN nucleus provide strategic sites for further chemical modification, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and the exploration of new therapeutic candidates .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

8-bromo-6-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11BrO2/c1-14-9-4-7-2-3-8(13)5-10(7)11(12)6-9/h4,6H,2-3,5H2,1H3

InChI Key

UXOGMSPYHJWOLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=O)CC2)C(=C1)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

The synthesis typically begins with 6-methoxy-1-tetralone or related tetralone derivatives as the core scaffold. Tetralones are advantageous starting materials because they provide the saturated 3,4-dihydronaphthalen-2-one framework upon which further substitutions can be introduced.

  • 6-Methoxy-1-tetralone is commercially available and cost-effective, making it a preferred precursor for regioselective functionalization.

Bromination at the 8-Position

Selective bromination at the 8-position (para to the methoxy group) is a key step. This is achieved by electrophilic aromatic substitution using brominating agents under controlled conditions:

  • Bromination of the tetralone or dihydronaphthalenone scaffold is performed using reagents such as N-bromosuccinimide (NBS) or molecular bromine, often in the presence of catalysts or solvents that direct substitution para to the methoxy substituent.

  • For example, starting from 7-bromotetralin-1-one, subsequent bromination at the α-position of the ketone and aromatization yields the desired brominated dihydronaphthalenone intermediate.

Methoxylation and Aromatization

The methoxy group at the 6-position is introduced either by starting from a methoxy-substituted tetralone or by O-alkylation of a phenolic intermediate:

  • Aromatization of the tetralone to the naphthalene system is often carried out after bromination, followed by O-alkylation of the phenol to install the methoxy group.

  • Trimethylsilyl (TMS) enolates and related intermediates are used in alkylation steps to improve regioselectivity and yields.

Detailed Preparation Methods

Method A: Stepwise Bromination and Alkylation from 7-Bromotetralin-1-one

Step Reaction Conditions Yield Notes
1 Formation of TMS enolate from 7-bromotetralin-1-one Treatment with TMSCl and base Moderate Enables selective alkylation
2 α-Bromination of ketone Brominating agent (e.g., NBS) High α-position bromination
3 Aromatization to phenol Oxidative conditions Moderate to high Converts tetralone to naphthalene core
4 O-Alkylation to install methoxy group Alkyl halide (e.g., methyl iodide), base High Methoxy group introduced para to bromine
5 Final bromination para to methoxy Controlled bromination Moderate to high Yields 8-bromo-6-methoxy derivative

This method exemplifies the approach reported by Talamas et al., where the naphthalene core with the required substitution pattern was constructed via bromination and alkylation sequences starting from bromotetralin-1-one.

Method B: Regioselective Bromination of 6-Methoxy-1-tetralone

Step Reaction Conditions Yield Notes
1 Starting material: 6-methoxy-1-tetralone Commercially available N/A Cost-effective precursor
2 Regioselective bromination at 8-position Brominating agent, mild conditions High (69% for 2 steps) Improved yield over ortho-directed C–H deprotonation
3 Lithium-halogen exchange and hydroxylation n-BuLi or similar, then electrophile High Directs functionalization
4 Protection as silyl ether (TBSCl) Standard silylation conditions High Protects phenolic OH
5 Installation of additional substituents or elimination Various reagents Moderate to high Generates target compound

This alternative synthetic route was developed to improve overall yield and efficiency, achieving a 23% overall yield in six steps compared to 1% in the original nine-step synthesis.

Analytical Data and Characterization

The prepared This compound is characterized by standard spectroscopic methods:

Technique Data Interpretation
[^1H NMR](pplx://action/followup) Aromatic protons at 7.2–8.0 ppm; methoxy singlet at ~3.9 ppm; dihydronaphthalene methylene protons at 2.5–3.5 ppm Confirms substitution pattern and dihydro structure
[^13C NMR](pplx://action/followup) Carbonyl carbon at ~187 ppm; aromatic carbons consistent with substitution; methoxy carbon at ~56 ppm Supports structure integrity
IR Spectroscopy Carbonyl stretch at ~1660–1680 cm^-1; aromatic C-H stretches; methoxy C-O stretch Confirms functional groups
Mass Spectrometry (HRMS) Molecular ion consistent with C12H11BrO2 (M+Na)+ Confirms molecular formula

For example, brominated dihydronaphthalenones synthesized via these methods show characteristic NMR and IR signals consistent with the assigned structure.

Comparative Summary of Preparation Methods

Feature Method A (Talamas et al.) Method B (Alternative route)
Starting Material 7-Bromotetralin-1-one 6-Methoxy-1-tetralone
Bromination Strategy Stepwise bromination after TMS enolate formation Regioselective bromination of tetralone
Overall Yield Moderate to high per step; cumulative yield not specified 23% overall yield in 6 steps
Advantages Versatile for introducing heterocycles post-cyclization Improved efficiency and cost-effectiveness
Key Challenges Moderate yields in some steps; multiple bromination steps Requires careful control of regioselectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives or removal of the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalenones.

Scientific Research Applications

8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methoxy groups could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and steric properties of dihydronaphthalenones. Key comparisons include:

8-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one
  • Substituents : Fluorine at 6-position (vs. methoxy in the target compound).
  • Impact : The electron-withdrawing fluorine reduces electron density on the aromatic ring, enhancing electrophilic substitution rates compared to the electron-donating methoxy group. This compound is often used in fluorinated drug intermediates .
6-Bromo-3,4-dihydronaphthalen-1(2H)-one
  • Substituents : Bromine at 6-position, ketone at 1-position.
  • Impact : The shifted ketone position alters conjugation and reactivity. For example, this compound undergoes phenyllithium addition at the ketone group to form secondary alcohols .
8-Chloro-3,4-dihydronaphthalen-2(1H)-one
  • Substituents : Chlorine at 8-position (vs. bromine).
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in milder electronic effects and distinct regioselectivity in reactions like halogenation or cross-coupling .

Physical Properties and Commercial Availability

Compound Name Molecular Weight Melting Point (°C) Purity Price (USD/g)
8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one 243.07 Not reported 95% 191.00
7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one 243.07 205–207 97% 636.00
8-Chloro-3,4-dihydronaphthalen-2(1H)-one 180.63 Not reported 95% 194.00
  • Price Trends : Brominated derivatives are generally more expensive than chlorinated analogs due to bromine’s higher atomic weight and reactivity .

Biological Activity

8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one is a brominated derivative of 3,4-dihydronaphthalen-2-one, notable for its unique structural features that enhance its biological activity. The compound's molecular formula is C10H9BrO, with a molecular weight of approximately 225.08 g/mol. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and interaction mechanisms.

Structural Characteristics

The compound is characterized by:

  • Bromine atom at the 8-position.
  • Methoxy group at the 6-position.
    These modifications significantly influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and modulation of metabolic pathways.

Enzyme Interaction

The compound has been shown to interact with several enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. Its potential as an inhibitor of these enzymes suggests applications in pharmacology and toxicology. For instance, it may inhibit specific cytochrome P450 isoforms, impacting drug metabolism and efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-2H-naphthalen-1-oneNon-brominated parent compoundLacks enhanced reactivity from bromination
7-Bromo-3,4-dihydro-2H-naphthalen-1-oneBromine at a different positionDifferent chemical properties due to position
5-Bromo-3,4-dihydronaphthalen-2(1H)-oneSimilar structure but different substitution patternVariation in biological activity

Q & A

Q. What are the common synthetic routes for preparing 8-Bromo-6-methoxy-3,4-dihydronaphthalen-2(1H)-one?

The synthesis typically involves bromination of a methoxy-substituted dihydronaphthalenone precursor. For example:

  • Bromination : Electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 8-position .
  • Methoxy Group Introduction : Methoxylation via nucleophilic substitution or Friedel-Crafts alkylation, often using methylating agents (e.g., dimethyl sulfate) in the presence of a Lewis acid catalyst .
  • Key Reagents : Oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) are employed to stabilize intermediates .

Q. How is the molecular structure of this compound validated in academic research?

  • X-ray Crystallography : The gold standard for structural confirmation. SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for resolving stereochemistry and verifying bromine/methoxy substituent positions .
  • Spectroscopic Methods :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., methoxy at C6, bromine at C8) and dihydronaphthalenone backbone .
  • MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₁₁H₁₁BrO₂, MW 255.08) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (P280, P305+P351+P338) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (P261, P271) .
  • Storage : Keep in a dry, cool place in airtight containers to minimize decomposition (P233, P410) .

Q. What are its primary applications in chemical research?

  • Intermediate in Organic Synthesis : Used to synthesize complex polycyclic compounds (e.g., brominated biphenyl derivatives) for drug discovery .
  • Biological Studies : Investigated for interactions with enzymes or receptors due to its halogenated aromatic structure .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

  • Directing Groups : Methoxy at C6 acts as an ortho/para director, favoring bromination at C7. Competing sites (e.g., C5) are minimized by steric hindrance or electronic deactivation .
  • Reaction Conditions : Temperature control (<0°C) and solvent polarity (e.g., DCM) can suppress side reactions .
  • Validation : Comparative HPLC or GC-MS analysis of reaction mixtures to quantify regioselectivity .

Q. How do contradictory spectral data for similar dihydronaphthalenones arise, and how are they resolved?

  • Example Contradiction : Discrepancies in 13C^{13}\text{C} NMR shifts for brominated vs. chlorinated analogs due to electronegativity differences .
  • Resolution Strategies :
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .
  • Cross-Validation : Using X-ray structures to anchor NMR assignments .

Q. What computational methods are used to predict its reactivity in substitution reactions?

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C8 bromine is a potential site for Suzuki-Miyaura coupling .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing SN2 mechanisms) .

Q. How is its biological activity profiled in preclinical studies?

  • In Vitro Assays :
  • Enzyme Inhibition : IC₅₀ determination against targets like kinases or cytochrome P450 isoforms .
  • Cytotoxicity : MTT assays on cell lines to assess potency (e.g., IC₅₀ values in µM range) .
    • In Vivo Models : Pharmacokinetic studies in rodents to evaluate bioavailability and metabolic stability .

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